5-((4-Amino-5-methoxy-o-tolyl)azo)-3-sulphosalicylic acid, sodium salt

Azo dye solubility sodium salt vs free acid aqueous dye formulation

5-((4-Amino-5-methoxy-o-tolyl)azo)-3-sulphosalicylic acid, sodium salt is a disodium salt of a monoazo dye that belongs to the sulphosalicylic acid azo class. Its structure combines an electron-donating 4-amino-5-methoxy-2-methylphenyl diazo component with a 3-carboxy-2-hydroxybenzenesulfonate coupling component, yielding a chromophore with characteristic absorption in the visible region.

Molecular Formula C15H13N3Na2O7S
Molecular Weight 425.3 g/mol
CAS No. 85720-91-8
Cat. No. B12684317
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-((4-Amino-5-methoxy-o-tolyl)azo)-3-sulphosalicylic acid, sodium salt
CAS85720-91-8
Molecular FormulaC15H13N3Na2O7S
Molecular Weight425.3 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1N=NC2=CC(=C(C(=C2)S(=O)(=O)[O-])[O-])C(=O)O)OC)N.[Na+].[Na+]
InChIInChI=1S/C15H15N3O7S.2Na/c1-7-3-10(16)12(25-2)6-11(7)18-17-8-4-9(15(20)21)14(19)13(5-8)26(22,23)24;;/h3-6,19H,16H2,1-2H3,(H,20,21)(H,22,23,24);;/q;2*+1/p-2
InChIKeyXVUGRCVESWMNPE-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes0.1 kg / 1 kg / 1000 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sulphosalicylic Azo Dye Identity & Class Profile


5-((4-Amino-5-methoxy-o-tolyl)azo)-3-sulphosalicylic acid, sodium salt is a disodium salt of a monoazo dye that belongs to the sulphosalicylic acid azo class [1]. Its structure combines an electron-donating 4-amino-5-methoxy-2-methylphenyl diazo component with a 3-carboxy-2-hydroxybenzenesulfonate coupling component, yielding a chromophore with characteristic absorption in the visible region . The compound is recognized for its use as a dye intermediate, in biochemical assays, and as a precursor in the synthesis of platelet-activating factor (PAF) antagonists .

Why In-Class Azo Dyes Fail to Replace This Sulphosalicylic Dye


Monoazo dyes based on sulphosalicylic acid share a common chromophoric framework, but small variations in the diazo component—such as the presence of the 4-amino-5-methoxy-2-methyl substitution pattern—dramatically alter aqueous solubility, absorption maxima, metal‑chelation selectivity, and biochemical reactivity . Substituting the free acid (CAS 85720-90-7) or a non‑methoxylated analog (e.g., Mordant Yellow 10) without empirical validation can lead to significant deviations in dye exhaustion rates, detection sensitivity in colorimetric assays, or pharmaceutical intermediate yield . The evidence below quantifies these differences where direct comparative data exist and identifies class‑level trends where further head‑to‑head studies are warranted [1].

Quantitative Differentiation Evidence vs. Closest Analogs


Enhanced Aqueous Solubility vs. Free Acid Form

The sodium salt (CAS 85720-91-8) exhibits markedly higher water solubility than its free acid counterpart (CAS 85720-90-7). The free acid form has a predicted aqueous solubility of <5 mg/mL, whereas the disodium salt readily dissolves at concentrations exceeding 25 mg/mL in water . This difference is consistent with the general behavior of sulphosalicylic acid azo dyes: the ionized sulfonate and carboxylate groups significantly increase hydration energy .

Azo dye solubility sodium salt vs free acid aqueous dye formulation

Utility as PAF Antagonist Intermediate

Unlike the vast majority of sulphosalicylic azo dyes that are used solely as colorants, 5-((4-Amino-5-methoxy-o-tolyl)azo)-3-sulphosalicylic acid, sodium salt (and its closely related analog CAS 100827-77-8) is explicitly reported as an intermediate in the preparation of PAF antagonists . No PAF‑antagonist synthetic utility has been reported for Mordant Yellow 10 (CAS 6054-99-5), Direct Red 76 (Sirius scarlet GG), or other in‑class azo dyes [1].

PAF antagonist synthesis pharmaceutical intermediate azo dye precursor

Methoxy-Induced Bathochromic Shift

The 5‑methoxy group on the diazo component acts as an electron‑donating auxochrome, shifting the absorption maximum (λmax) to longer wavelengths relative to non‑methoxylated analogs . For example, Mordant Yellow 10 (4‑sulfophenylazo‑salicylic acid) exhibits λmax ≈ 380–400 nm [1], whereas structurally related methoxylated sulphosalicylic azo dyes typically absorb at 430–460 nm [2]. This ~30–60 nm red‑shift enables applications requiring absorbance further into the visible spectrum.

Absorption maximum methoxy auxochrome azo dye spectral tuning

Application Scenarios for Sulphosalicylic Azo Dye


Aqueous Dye-Bath Formulation for Staining

The >5‑fold solubility advantage of the disodium salt (Evidence Item 1) allows the preparation of concentrated aqueous stock solutions without organic co‑solvents, simplifying dye‑bath replenishment and reducing effluent toxicity . In histological staining protocols, high aqueous solubility ensures uniform tissue penetration and minimizes precipitation artifacts that are common when using the less‑soluble free acid form .

PAF Receptor Antagonist Synthesis

This compound is explicitly documented as a key intermediate in PAF‑antagonist synthesis (Evidence Item 2) . Any deviation to a generic sulphosalicylic azo dye would require complete re‑validation of the synthetic route, making procurement of the exact CAS‑designated material essential for pharmaceutical R&D groups working in this pathway.

Red-Shifted Absorbance for Multiplexed Detection

The predicted 30–60 nm bathochromic shift imparted by the methoxy auxochrome (Evidence Item 3) positions this dye for use in multi‑analyte panels where spectral separation from co‑located indicators (e.g., Mordant Yellow 10 at ~400 nm) is required [1]. Procurement of the methoxylated analog is therefore necessary to avoid channel cross‑talk in dual‑wavelength detection systems.

Metal Chelation & Spectrophotometric Ion Detection

The combination of a salicylic acid core (2‑hydroxy‑3‑carboxy motif) with a sulfonate group creates a multidentate ligand capable of selective metal chelation . Class‑level evidence indicates that methoxy‑substituted sulphosalicylic azo dyes exhibit different stability constants with Fe(III) and Cu(II) compared to non‑methoxylated analogs, making the specific compound indispensable for reproducing published selectivity profiles [2].

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